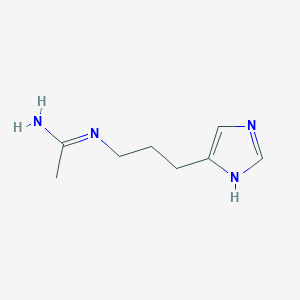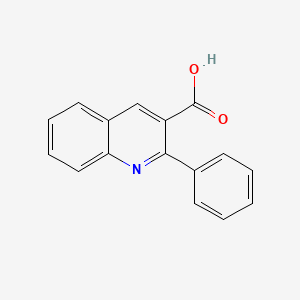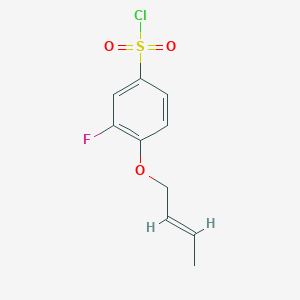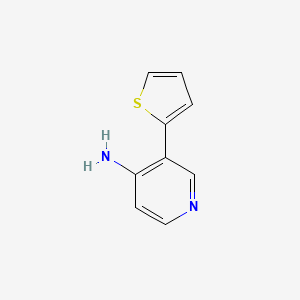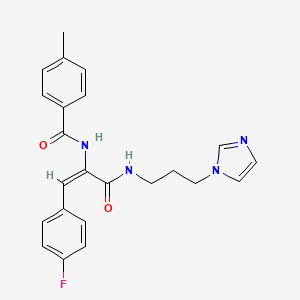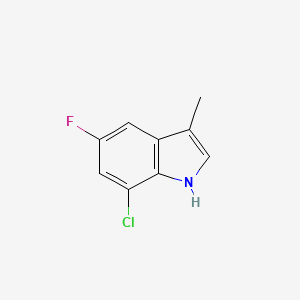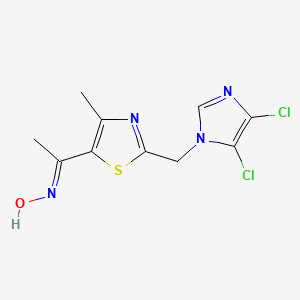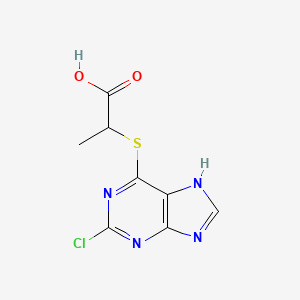
2-((2-Chloro-7H-purin-6-yl)thio)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Chloro-7H-purin-6-yl)thio)propanoic acid is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a chloro group at the 2-position and a thio group at the 6-position of the purine ring, attached to a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-7H-purin-6-yl)thio)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chloropurine.
Thioether Formation: The 2-chloropurine is then reacted with a thiol compound under basic conditions to form the thioether linkage.
Propanoic Acid Attachment: The resulting thioether is further reacted with a propanoic acid derivative to attach the propanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Chloro-7H-purin-6-yl)thio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrocarbons.
Substitution: Various substituted purine derivatives.
Aplicaciones Científicas De Investigación
2-((2-Chloro-7H-purin-6-yl)thio)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((2-Chloro-7H-purin-6-yl)thio)propanoic acid involves its interaction with specific molecular targets. The chloro and thio groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-((2-Chloro-9H-purin-6-yl)thio)propanoic acid: Similar structure but with a different position of the chloro group.
2-((2-Chloro-9H-purin-6-yl)thio)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
1-(2-Chloro-9H-purin-6-yl)piperidine-3-carboxylic acid: Contains a piperidine ring instead of a propanoic acid moiety.
Uniqueness
2-((2-Chloro-7H-purin-6-yl)thio)propanoic acid is unique due to its specific substitution pattern and the presence of both chloro and thio groups. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C8H7ClN4O2S |
|---|---|
Peso molecular |
258.69 g/mol |
Nombre IUPAC |
2-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C8H7ClN4O2S/c1-3(7(14)15)16-6-4-5(11-2-10-4)12-8(9)13-6/h2-3H,1H3,(H,14,15)(H,10,11,12,13) |
Clave InChI |
GCFUHRYQMVVYKP-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)SC1=NC(=NC2=C1NC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



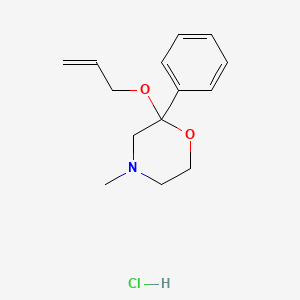
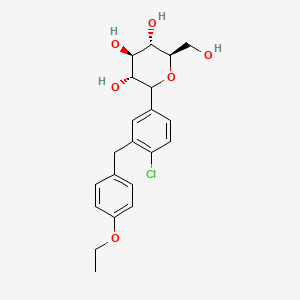
![2-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12818851.png)
